Eliglustat is a glucosylceramide synthase inhibitor used for the long-term treatment of type 1 Gaucher disease. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme that converts glucosylceramide into glucose and ceramide. In patients with Gaucher disease, the accumulation of glucosylceramide leads to the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow and other organs. This leads to complications such as anemia and thrombocytopenia. By inhibiting glucosylceramide synthase, eliglustat reduces the accumulation of glucosylceramide. Eliglustat is mainly metabolized by CYP2D6. Patients selected for eliglustat treatment undergo an FDA-cleared genotyping test to establish if they are CYP2D6 extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). The results of this test dictate eliglustat dosing recommendations for each type of patient. There are no dosing recommendations for CYP2D6 ultra-rapid or indeterminate metabolizers. Eliglustat was approved by the FDA in August 2014 as an oral substrate reduction therapy for the first-line treatment of type 1 Gaucher disease. Enzyme replacement continues to be the standard of care for the treatment of type 1 Gaucher disease ([imiglucerase], [velaglucerase alfa], [taliglucerase alfa]); however, oral substrate reduction therapies with favourable safety profiles, such as eliglustat, represent a treatment alternative.
Eliglustat is a Glucosylceramide Synthase Inhibitor. The mechanism of action of eliglustat is as a Glucosylceramide Synthase Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2D6 Inhibitor.
Eliglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with eliglustat is limited, but it not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Eliglustat is a ceramide analog and an orally bioavailable inhibitor of glucosylceramide synthase (GCS; ceramide glucosyltransferase), that may be used to decrease the production of glycosphingolipids (GSLs) including glucosylceramide, also known as glucocerebroside. Upon oral administration, eliglustat inhibits GCS, which catalyzes the initial step in the synthesis of glucosylceramide and other GSLs. This decreases the production of glucosylceramide and other GSLs, which have important roles in various diseases and cellular processes, including immune processes and functions. Eliglustat may be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase (GCase), responsible for the breakdown of glucocerebroside, is deficient.
See also: Eliglustat Tartrate (has salt form).
Eliglustat
CAS No.: 491833-29-5
Cat. No.: VC20746580
Molecular Formula: C23H36N2O4
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 491833-29-5 |
---|---|
Molecular Formula | C23H36N2O4 |
Molecular Weight | 404.5 g/mol |
IUPAC Name | N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide |
Standard InChI | InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1 |
Standard InChI Key | FJZZPCZKBUKGGU-AUSIDOKSSA-N |
Isomeric SMILES | CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O |
SMILES | CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
Canonical SMILES | CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
Mechanism of Action
Eliglustat addresses the underlying pathophysiology of Gaucher disease through a substrate reduction approach. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme responsible for converting glucosylceramide into glucose and ceramide within lysosomes . In the absence of adequate enzyme activity, glucosylceramide accumulates in the lysosomes of macrophages, leading to the formation of foam cells or Gaucher cells that infiltrate various organs including the liver, spleen, and bone marrow, resulting in a spectrum of clinical manifestations .
Unlike enzyme replacement therapies that supplement the deficient enzyme, eliglustat works by inhibiting glucosylceramide synthase, the rate-limiting enzyme in the production of glycosphingolipids. By reducing the synthesis of glucosylceramide, eliglustat effectively decreases the amount of substrate available for accumulation in lysosomes, thereby balancing the deficiency of acid β-glucosidase activity . This mechanism establishes a more favorable equilibrium between glycosphingolipid production and degradation, ultimately addressing the primary metabolic imbalance in Gaucher disease.
The specificity of eliglustat for glucosylceramide synthase is noteworthy, as it demonstrates minimal off-target effects at therapeutic concentrations. This targeted mechanism contributes to both the efficacy and the favorable safety profile of the compound in clinical applications. The primary metabolic pathways of eliglustat involve sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety, resulting in several oxidative metabolites that have been determined to be pharmacologically inactive .
By targeting the biosynthetic pathway rather than attempting to replace the deficient enzyme, eliglustat represents a fundamentally different therapeutic approach to managing Gaucher disease. This substrate reduction strategy has proven effective in clinical settings, particularly for maintaining long-term disease control in patients with Gaucher disease type 1 .
Therapeutic Applications
Treatment of Gaucher Disease Type 1
Eliglustat is primarily indicated for the long-term treatment of adults with Gaucher disease type 1 who have been genotyped as CYP2D6 extensive metabolizers, intermediate metabolizers, or poor metabolizers, which encompasses more than 90% of the patient population . Gaucher disease type 1, the non-neuronopathic form of the condition, is characterized by hepatosplenomegaly, thrombocytopenia, anemia, and skeletal complications including bone pain, pathological fractures, and avascular necrosis. Eliglustat provides a valuable oral alternative to enzyme replacement therapy, which has historically been the standard of care but requires regular intravenous infusions .
Clinical evidence supporting the use of eliglustat in treatment-naïve patients comes from multiple clinical trials, including a Phase 2 trial that demonstrated significant improvements in key disease parameters over 8 years of treatment. In this trial, 19 of 26 patients completed the full study period, with results showing mean reductions in spleen and liver volumes of 69% and 34%, respectively. Hematological parameters also showed marked improvement, with mean hemoglobin concentration increasing by 2.2 g/dL and platelet count increasing by 113% . These improvements in organ volumes and hematological parameters were generally consistent with those observed with enzyme replacement therapy, supporting eliglustat as an effective first-line treatment option.
For patients previously stabilized on enzyme replacement therapy, the ENCORE trial demonstrated that eliglustat was non-inferior to imiglucerase (an enzyme replacement therapy) in maintaining stable disease parameters. The majority of patients who switched from enzyme replacement therapy to eliglustat maintained stable hematological, visceral, and skeletal disease parameters for up to 4 years . This evidence suggests that eliglustat can effectively maintain disease control in patients who have achieved stability with enzyme replacement therapy, offering the convenience of oral administration without compromising therapeutic efficacy.
The therapeutic goals established for Gaucher disease treatment include reducing spleen and liver volumes, normalizing or improving hemoglobin concentrations and platelet counts, and preventing or improving bone complications. In the 8-year Phase 2 trial, all patients met at least three of the four therapeutic goals established for patients on long-term enzyme replacement therapy, underscoring the efficacy of eliglustat as a substrate reduction therapy for Gaucher disease type 1 .
Pharmacology
CYP2D6 Considerations and Dosing
The pharmacokinetics of eliglustat are profoundly influenced by polymorphisms in the CYP2D6 gene, necessitating a personalized approach to dosing based on metabolizer status. Prior to initiating eliglustat treatment, patients undergo FDA-cleared genotyping tests to establish their CYP2D6 metabolizer phenotype, categorized as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) . This genetic testing is crucial because CYP2D6 status significantly affects eliglustat exposure and, consequently, both efficacy and safety.
Standard dosing recommendations for eliglustat are tailored according to CYP2D6 metabolizer status: 84 mg twice daily for extensive metabolizers, 84 mg twice daily for intermediate metabolizers, and 84 mg once daily for poor metabolizers . These dosing regimens are designed to achieve therapeutic drug concentrations while minimizing the risk of adverse effects related to excessive exposure. Notably, there are currently no established dosing recommendations for ultra-rapid metabolizers or indeterminate metabolizers, who represent a small percentage of the patient population .
The significance of CYP2D6 status extends beyond initial dosing considerations to encompass potential drug-drug interactions, which can substantially alter eliglustat exposure. Concomitant administration of CYP2D6 inhibitors can effectively convert extensive metabolizers to poor metabolizers, necessitating dose adjustments or alternative treatment strategies . Similarly, CYP3A4 inhibitors can significantly affect eliglustat metabolism, particularly in poor CYP2D6 metabolizers for whom CYP3A4 represents the primary metabolic pathway.
Physiologically-based pharmacokinetic modeling studies have explored scenarios where both CYP2D6 and CYP3A4 are inhibited to various degrees, providing insights into potential dosing strategies for complex clinical situations . Some research suggests that lower eliglustat doses (21 mg or 42 mg) might be appropriate for certain patients, particularly those with CYP2D6 deficiency who require concomitant medications that inhibit metabolic pathways . These considerations underscore the complexity of eliglustat pharmacokinetics and the importance of personalized approaches to optimize therapy.
Clinical Evidence and Efficacy
Long-term Outcomes and Therapeutic Goals
The efficacy of eliglustat in Gaucher disease type 1 has been established through multiple clinical trials, with particularly robust evidence coming from an 8-year Phase 2 trial in previously untreated adult patients. This long-term study demonstrated progressive improvements in key disease parameters that were either maintained or continued to improve throughout the 8-year treatment period . The results provide compelling evidence for the sustained efficacy of eliglustat as a substrate reduction therapy for Gaucher disease type 1.
Table 1: Long-term Outcomes After 8 Years of Eliglustat Therapy in Treatment-naïve Patients with Gaucher Disease Type 1
Parameter | Baseline (Mean ± SD) | After 8 Years (Mean ± SD) | Percent Change |
---|---|---|---|
Spleen Volume | 16.8 ± 9.5 MN | 4.9 ± 3.2 MN | -69% |
Liver Volume | 1.7 ± 0.5 MN | 1.1 ± 0.3 MN | -34% |
Hemoglobin | 11.3 ± 1.5 g/dL | 13.5 ± 1.2 g/dL | +19.5% |
Platelet Count | 68.7 ± 21.2 × 10^9/L | 135.3 ± 56.6 × 10^9/L | +113% |
Fatigue Severity Score | 4.44 ± 1.79 | 3.28 ± 1.62 | -24% |
Gaucher DS3 Score | 4.71 ± 2.62 | 2.83 ± 1.81 | -40% |
MN: Multiples of Normal; SD: Standard Deviation; DS3: Disease Severity Scoring System
The improvements in spleen and liver volumes are particularly notable, with mean reductions of 69% and 34%, respectively, after 8 years of eliglustat therapy . These visceral improvements were accompanied by significant hematological responses, with mean hemoglobin concentration increasing by 2.2 g/dL and platelet count more than doubling with a 113% increase . These parameters are critical indicators of disease control in Gaucher disease, as organomegaly and cytopenias represent core manifestations of the condition.
All patients in the 8-year study met at least three of the four established therapeutic goals for long-term Gaucher disease management, underscoring the clinical relevance of the improvements observed with eliglustat therapy . These therapeutic goals, initially developed for enzyme replacement therapy, include targets for spleen and liver volumes, hemoglobin concentration, and platelet count, representing consensus benchmarks for adequate disease control.
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